4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride
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Overview
Description
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride involves several steps. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve multicomponent reactions, cyclization, and hydrogenation processes to achieve the desired compound .
Chemical Reactions Analysis
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-4-piperidinol propionate: This compound has a similar structure but different functional groups, leading to variations in its chemical and pharmacological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): This compound is a potent narcotic analgesic with a different mechanism of action and therapeutic applications.
4-ethynyl-1-methyl-4-piperidinol: This compound has a similar piperidine core but different substituents, affecting its reactivity and applications.
Properties
CAS No. |
63039-90-7 |
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Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
(3-ethyl-1-methyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H |
InChI Key |
MHZBPWPPBRJQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl |
Origin of Product |
United States |
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